molecular formula C₅¹³CH₁₂O₆ B1146183 D-Fructose-1-13C CAS No. 108311-21-3

D-Fructose-1-13C

Cat. No. B1146183
M. Wt: 181.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Fructose-1-13C is an isotope labelled analogue of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The empirical formula is 13CC5H12O6 .


Synthesis Analysis

In a study, steady-state carbon labelling experiments were undertaken using D-[1-13C]fructose to investigate the carbon flux through the central carbon metabolism in C. necator H16 under heterotrophic and mixotrophic growth conditions . Another study reported an efficient continuous process for 5-HMF production in a biphasic system and its recovery at high yield and selectivity .


Molecular Structure Analysis

The molecular weight of D-Fructose-1-13C is 181.15 . The SMILES string is OC[C@H]1OC(O)([13CH2]O)C@@H[C@@H]1O .


Chemical Reactions Analysis

A study applied 13C-NMR technique to the metabolic study of glucose-related compounds, 1,5-anhydro-D-glucitol and 1,5-anhydro-D-fructose (AF) .


Physical And Chemical Properties Analysis

D-Fructose-1-13C is a powder . It has an optical activity of [α]20/D -93.5°, c = 2 in H2O (trace NH4OH) . The melting point is 119-122 °C (dec.) (lit.) .

Scientific Research Applications

“D-Fructose-1-13C” is a labeled form of D-Fructose, where the first carbon atom is a Carbon-13 (^13C) isotope . This compound is used in scientific research, particularly in the fields of Biomolecular NMR and Metabolism .

One application of “D-Fructose-1-13C” is in the study of the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . In this context, “D-Fructose-1-13C” can be used to trace the formation of certain compounds during the Maillard reaction .

Another application is in the field of metabolic studies . The ^13C label allows researchers to trace the metabolic pathways of fructose in organisms .

    Metabolic Enzyme/Protease Endogenous Metabolite Studies

    “D-Fructose-1-13C” can be used in studies related to metabolic enzymes and proteases . The ^13C label allows researchers to trace the metabolic pathways of fructose in organisms, providing insights into how these pathways function and how they can be manipulated for therapeutic purposes .

    Nanoemulsions

    “D-Fructose-1-13C” may also have applications in the development of nanoemulsions . Nanoemulsions are a type of colloidal dispersion that can be used for a variety of purposes, including drug delivery and cosmetic applications .

    Stem Cell Research

    “D-Fructose-1-13C” could potentially be used in stem cell research . The ^13C label could allow researchers to track the metabolic pathways of fructose in stem cells, which could provide valuable insights into stem cell biology and therapeutics .

    Fluorescent Probes

    “D-Fructose-1-13C” could potentially be used in the development of fluorescent probes . These probes can be used to visualize biological processes in real time, providing valuable insights into cellular function .

Safety And Hazards

D-Fructose-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed .

properties

CAS RN

108311-21-3

Product Name

D-Fructose-1-13C

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

synonyms

Advantose FS 95-1-13C;  D-(-)-Fructose-1-13C;  D-(-)-Levulose-1-13C;  D-Arabino-2-hexulose-1-13C;  Fructose-1-13C;  Fruit Sugar-1-13C;  Fujifructo L 95-1-13C;  Furucton-1-13C;  Hi-Fructo 970-1-13C;  Krystar-1-13C;  Krystar 300-1-13C;  Levulose-1-13C;  Nevulose-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.